molecular formula C26H36N6O9 B12107826 Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA

Cat. No.: B12107826
M. Wt: 576.6 g/mol
InChI Key: ZNWNJYFEOLWFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for studying the activity of various proteases, including prolyl endopeptidase. The compound’s structure includes a sequence of amino acids linked to a p-nitroanilide group, which allows for colorimetric detection of enzymatic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process typically begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The amino acids are then sequentially coupled using reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide). After the peptide chain is assembled, the protecting groups are removed, and the peptide is purified using techniques such as HPLC (high-performance liquid chromatography).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is typically lyophilized to obtain a stable, dry powder form.

Chemical Reactions Analysis

Types of Reactions: Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically due to its yellow color.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using proteases such as prolyl endopeptidase.

    Detection: The released p-nitroaniline is measured using a spectrophotometer at a wavelength of 405 nm.

Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline.

Scientific Research Applications

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA is widely used in scientific research for the following applications:

    Biochemistry: As a substrate to study the activity and specificity of proteases, particularly prolyl endopeptidase.

    Medicine: In the development of diagnostic assays for diseases involving protease activity.

    Pharmacology: To screen for potential inhibitors of proteases, which could lead to the development of new therapeutic agents.

    Industrial Enzyme Production: Used in quality control to assess the activity of proteases in industrial enzyme preparations.

Mechanism of Action

The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA involves its recognition and cleavage by specific proteases. The peptide bond between the amino acids is hydrolyzed, releasing p-nitroaniline. This process is facilitated by the enzyme’s active site, which binds to the substrate and catalyzes the hydrolysis reaction. The released p-nitroaniline can then be quantified to determine the enzyme’s activity.

Comparison with Similar Compounds

    Suc-Ala-Pro-pNA: Another peptide substrate used to study prolyl endopeptidase activity.

    Suc-Ala-Ala-Pro-Phe-pNA: A substrate for chymotrypsin and other proteases.

    Suc-Ala-Ala-Ala-pNA: Used as a substrate for elastase.

Uniqueness: Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for studying the activity of certain proteases. Its ability to release p-nitroaniline upon cleavage allows for easy and accurate detection of enzymatic activity.

Properties

IUPAC Name

4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWNJYFEOLWFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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